molecular formula C7H9N2O2+ B12359339 1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione

1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione

Cat. No.: B12359339
M. Wt: 153.16 g/mol
InChI Key: ACUBQGWAWVQCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with an aldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with a similar pyrimidine ring structure but different substituents.

    5-Methyl-5-phenylhydantoin: Another pyrimidine derivative with different functional groups.

Uniqueness

1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N2O2+

Molecular Weight

153.16 g/mol

IUPAC Name

1,3-dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C7H9N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1H2,2-3H3/q+1

InChI Key

ACUBQGWAWVQCPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C)C=[N+](C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.